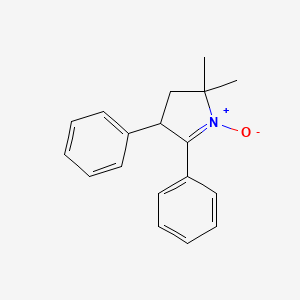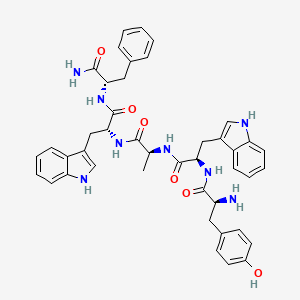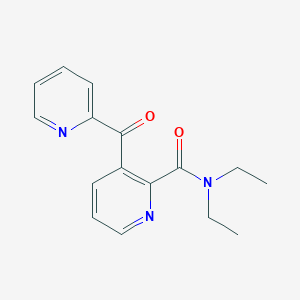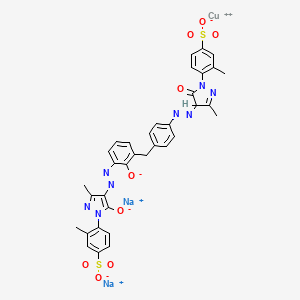
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a dimethyl group
Métodos De Preparación
The synthesis of 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through several routes. One common method involves the reaction of oxalyl chloride with a pyrrole derivative in the presence of a base such as triethylamine in dichloromethane at room temperature . This reaction installs the α-oxo acid chloride at the C3 position of the pyrrole ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other substituted pyrroles and imidazoles. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrrole: A five-membered ring containing one nitrogen atom.
2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester: A compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
| 78371-21-8 | |
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-oxido-4,5-diphenyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C18H19NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19(18)20)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Clave InChI |
JNKCDDHRYWHTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

